2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride: is a chemical compound with the following properties:
IUPAC Name: 2-amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride
Molecular Formula: CHClNOS·HCl
Molecular Weight: 226.13 g/mol
InChI Code: 1S/C7H8ClNOS.ClH/c1-4-3-11-7(6(4)8)5(10)2-9;/h3H,2,9H2,1H3;1H
Description: It exists as a white powder and is soluble in water.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the reaction of appropriate starting materials. While specific details may vary, the general steps include:
Acylation: Acylation of an appropriate phenol (e.g., 3-chloro-4-methoxyphenol) with an acyl chloride (e.g., acetyl chloride) to form the ketone intermediate.
Amination: Amination of the ketone intermediate using ammonia or an amine (e.g., methylamine) to introduce the amino group.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone to the corresponding alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Condensation: It can participate in condensation reactions.
Acylation: Acetyl chloride, base (e.g., pyridine).
Amination: Ammonia, methylamine.
Hydrochloride Formation: Hydrochloric acid.
Major Products:: The major product is the hydrochloride salt of 2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Research: As a building block for more complex molecules.
Industry: Used in the synthesis of various organic compounds.
Mechanism of Action
The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Similar in structure but lacks the methoxy group.
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride: Another related compound with distinct functional groups.
Properties
Molecular Formula |
C9H11Cl2NO2 |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
InChI Key |
JJYPOTGRWQTBME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)Cl.Cl |
Origin of Product |
United States |
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